N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide
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Overview
Description
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide is a chemical compound with the molecular formula C20H16ClNOS. This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfanyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide typically involves multiple steps, starting with the reaction of 2-chlorophenyl with a suitable sulfanylating agent to introduce the sulfanyl group. This is followed by the formation of the carboxamide group through a reaction with 3-methylbenzene carboxylic acid. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide may be used to study the effects of sulfanyl groups on biological systems. It can also serve as a probe to investigate the interactions between sulfanyl-containing compounds and biological targets.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may make it a candidate for the design of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The sulfanyl group may play a crucial role in binding to specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-(2-chlorophenyl)sulfanylphenyl)benzamide: Similar structure but lacks the methyl group on the benzene ring.
N-(4-(2-chlorophenyl)sulfanylphenyl)acetamide: Similar sulfanyl group but different carboxamide group.
Uniqueness: N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide is unique due to the presence of the 3-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c1-14-5-4-6-15(13-14)20(23)22-16-9-11-17(12-10-16)24-19-8-3-2-7-18(19)21/h2-13H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGOULVIMADCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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